molecular formula C53H85NO15 B3325721 seco Everolimus B CAS No. 220127-30-0

seco Everolimus B

Cat. No.: B3325721
CAS No.: 220127-30-0
M. Wt: 976.2 g/mol
InChI Key: CKQDLIBRKRCTPR-DKBZHAOTSA-N
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Description

Seco Everolimus B is a synthetic compound used primarily as an impurity standard in analytical and drug development processes. It is a derivative of Everolimus, which is an immunosuppressant and anti-cancer agent. This compound has not been approved by the FDA for therapeutic use but is utilized in research and development due to its high purity and specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Seco Everolimus B involves multiple steps, starting from the parent compound, Everolimus. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and analytical standards .

Chemical Reactions Analysis

Seco Everolimus B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the side chains of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.

Major Products Formed

Scientific Research Applications

Seco Everolimus B is extensively used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: In studies related to cellular pathways and mechanisms, particularly those involving the mammalian target of rapamycin (mTOR) pathway.

    Medicine: In drug development and testing, particularly for immunosuppressive and anti-cancer therapies.

    Industry: Used in the production of high-purity standards for pharmaceutical testing and quality control.

Mechanism of Action

Seco Everolimus B, like its parent compound Everolimus, acts as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition reduces the activity of downstream effectors, blocking the progression of cells from the G1 phase into the S phase, thereby inhibiting cell growth and proliferation .

Comparison with Similar Compounds

Seco Everolimus B is unique due to its specific structure and high purity, making it an ideal reference standard. Similar compounds include:

This compound stands out due to its specific use in analytical and research applications, providing a high-purity standard for various scientific studies.

Properties

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQDLIBRKRCTPR-DKBZHAOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H85NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

976.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220127-30-0
Record name Everolimus acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVEROLIMUS ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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seco Everolimus B

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